molecular formula C18H16N2O2S B2983387 Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate CAS No. 84746-35-0

Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate

Cat. No. B2983387
CAS RN: 84746-35-0
M. Wt: 324.4
InChI Key: WPCBYDGPTCHRBL-VHEBQXMUSA-N
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Description

Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate (MMPTC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMPTC has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Biological Activity

Anti-inflammatory and Antioxidant Activities : Thiazole derivatives have been synthesized and evaluated for their biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives exhibited moderate anti-inflammatory activities, similar to indomethacin at certain doses, indicating their potential as anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Additionally, novel N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives showcased significant in vitro antioxidant activity, indicating the importance of electron-donating and withdrawing substituents on thiazole rings in enhancing biological activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Molecular Structure and Synthesis Techniques

Structural and Synthesis Insights : The molecular structure and synthesis pathways of thiazole derivatives are crucial for understanding their potential applications. Mesoionic thia-sydnone-arylimine systems were synthesized, offering insights into the regiospecific methylation of thiazole compounds and their structural diversity (Kozinskij, Zelenskaja, Brückner, & Malpezzi, 1984). Additionally, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates highlights synthetic routes that could be relevant for the synthesis of related compounds (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

properties

IUPAC Name

methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-16(17(21)22-2)23-18(19-14-9-5-3-6-10-14)20(13)15-11-7-4-8-12-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCBYDGPTCHRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate

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